N'-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide
Overview
Description
N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide: is an organic compound with the molecular formula C₁₄H₁₇BrN₂O. This compound is characterized by the presence of a bromophenyl group, a butylidene chain, and a cyclopropanecarbohydrazide moiety. It is known for its unique chemical structure, which includes a three-membered cyclopropane ring and a hydrazone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and cyclopropanecarbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of heterocyclic compounds .
Biology and Medicine: It may be explored for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazone group may play a crucial role in binding to these targets, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
N’-[(1Z)-1-(4-Bromophenyl)butylidene]cyclopropanecarbohydrazide: This compound has a similar structure but differs in the configuration of the double bond.
N-[1-(4-bromophenyl)butylideneamino]cyclopropanecarboxamide: This compound has a similar bromophenyl and butylidene moiety but differs in the functional group attached to the cyclopropane ring.
Uniqueness: N’-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide is unique due to its specific combination of a bromophenyl group, a butylidene chain, and a cyclopropanecarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)butylideneamino]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-2-3-13(10-6-8-12(15)9-7-10)16-17-14(18)11-4-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCNRCQQAYWNG-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1CC1)/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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